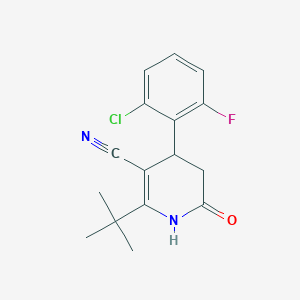

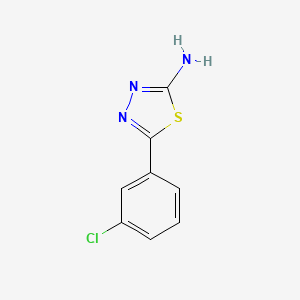

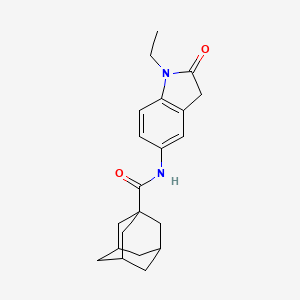

![molecular formula C16H16N2O2 B2504714 4-[(3-甲氧基苯基)甲基]-1,3-二氢喹喔啉-2-酮 CAS No. 2402837-44-7](/img/structure/B2504714.png)

4-[(3-甲氧基苯基)甲基]-1,3-二氢喹喔啉-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-[(3-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one" is a derivative of quinoxaline, which is a heterocyclic compound with a wide range of biological activities. Quinoxaline derivatives have been extensively studied for their potential as kinase inhibitors, antiproliferative agents, and for their spectroscopic properties which may lend them to applications in material science.

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves multi-component reactions that can include anilines, benzaldehydes, and other phenolic compounds. For instance, the synthesis of tetrahydroquinoline derivatives, which are structurally related to quinoxalines, has been achieved using a three-component reaction involving 3,4-methylendioxyaniline, benzaldehydes, and isoeugenol . Similarly, the synthesis of 4-phenoxyquinoline derivatives containing a 3-oxo-3,4-dihydroquinoxaline moiety has been reported, which showed significant biological activity .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be analyzed using spectroscopic methods such as FT-IR and FT-Raman, as well as computational methods like DFT calculations. These analyses can provide insights into the vibrational wavenumbers, molecular interactions, and electrostatic potential regions of the compound . Additionally, the molecular docking studies can predict the binding affinity of these molecules to biological targets, which is crucial for their potential as inhibitors .

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including tautomerism, which is the interconversion between two isomers of a compound. For example, a study on 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline derivatives revealed the existence of tautomeric mixtures in solution . The reactivity of these compounds can also be influenced by the presence of substituents on the quinoxaline ring, which can affect their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. Substituents such as methoxy groups can impact the compound's solubility, reactivity, and interaction with biological targets. For example, the presence of a methoxy group at specific positions on the anilinoquinazoline framework was found to be essential for high cell growth inhibition . The protecting group di-(4-methoxyphenyl)methyl has been shown to be useful in the synthesis of urethanes and uridine derivatives, with efficient removal by specific reagents .

科学研究应用

抗菌应用

4-[(3-甲氧基苯基)甲基]-1,3-二氢喹喔啉-2-酮及其衍生物表现出显著的抗菌活性。例如,3-(3-甲氧基苯基)-2-甲硫基-3H-喹唑啉-4-酮等相关化合物对包括金黄色葡萄球菌、芽孢杆菌属、大肠杆菌等多种细菌菌株表现出有效的抗菌作用。这表明4-[(3-甲氧基苯基)甲基]-1,3-二氢喹喔啉-2-酮的衍生物可以考虑在抗菌应用中进行进一步的研究和开发 (Osarodion Peter Osarumwense, 2022).

抗肿瘤和抗癌应用

与4-[(3-甲氧基苯基)甲基]-1,3-二氢喹喔啉-2-酮密切相关的化合物7-甲氧基-4-(2-甲基喹唑啉-4-基)-3,4-二氢喹喔啉-2(1H)-酮已显示出作为抗癌先导物的希望。它在小鼠中显着抑制肿瘤生长,没有明显的毒性迹象。此外,它在NIH-NCI 60人肿瘤细胞系组中表现出很高的抗增殖活性。这突出了其作为新型类别的微管结合肿瘤血管破坏剂的潜力,表明4-[(3-甲氧基苯基)甲基]-1,3-二氢喹喔啉-2-酮的衍生物可能具有类似的抗肿瘤应用 (Mu-Tian Cui et al., 2017).

药物合成优化

已开发出与4-[(3-甲氧基苯基)甲基]-1,3-二氢喹喔啉-2-酮密切相关的化合物(如甲基(2R,3S)-3-(4-甲氧基苯基)缩水甘油酸酯)的实用合成方法。这突出了该化合物在制药工业中的相关性,特别是药物合成中的关键中间体 (T. Furutani et al., 2002).

属性

IUPAC Name |

4-[(3-methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-20-13-6-4-5-12(9-13)10-18-11-16(19)17-14-7-2-3-8-15(14)18/h2-9H,10-11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYFHCNAYGDRFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

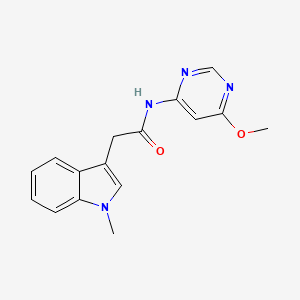

![Ethyl 2-(cyclohexanecarboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2504631.png)

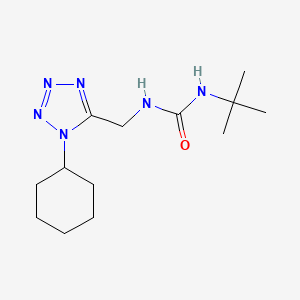

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B2504633.png)

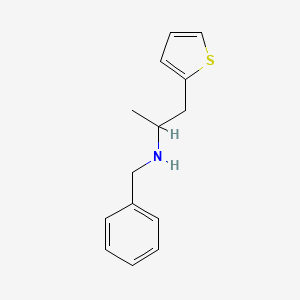

![1-((3-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2504648.png)

![1-[2-(4-Methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2504653.png)